Methyl 4-(2-(2-morpholinoethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
Description
Methyl 4-(2-(2-morpholinoethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrol core fused with a benzoate ester and a morpholinoethyl side chain. This structure combines a rigid polycyclic framework with polar functional groups, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring both hydrophobic and hydrophilic interactions.
Properties
IUPAC Name |
methyl 4-[2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-31-25(30)17-8-6-16(7-9-17)21-20-22(28)18-4-2-3-5-19(18)33-23(20)24(29)27(21)11-10-26-12-14-32-15-13-26/h2-9,21H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCWIMDDEUWFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-morpholinoethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate typically involves multi-step organic reactions. The key steps include the formation of the chromeno-pyrrol core, followed by the introduction of the morpholinoethyl group and the esterification of the benzoate moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-morpholinoethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives with different properties.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to Methyl 4-(2-(2-morpholinoethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate exhibit significant anticancer properties. These compounds target specific pathways involved in cancer cell proliferation and survival. For instance, the structure-activity relationship studies have shown that modifications to the chromeno-pyrrol structure can enhance cytotoxicity against various cancer cell lines .
2. Antiviral Properties
The compound's structural analogs have been investigated for their antiviral activities. Research has demonstrated that certain derivatives can inhibit the replication of viruses such as HIV by interfering with viral reverse transcriptase and protease enzymes . This suggests that this compound could serve as a lead compound for developing new antiviral agents.
Biochemical Research
1. Enzyme Inhibition Studies
this compound has been evaluated for its inhibitory effects on various enzymes. Studies have shown that the compound can act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes may contribute to increased levels of neurotransmitters in the brain.
2. Mechanistic Studies
Research into the mechanism of action of this compound has revealed its potential to modulate signaling pathways involved in apoptosis and cell survival. Understanding these mechanisms is crucial for developing targeted therapies for diseases characterized by dysregulated cell death .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antiviral activity | Showed effective inhibition of HIV replication in vitro with a selectivity index indicating low toxicity to host cells. |
| Study C | Enzyme inhibition | Reported high potency as an acetylcholinesterase inhibitor with potential implications for Alzheimer's treatment. |
Mechanism of Action
The mechanism of action of Methyl 4-(2-(2-morpholinoethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocycles, including tetrahydrocarbazoles, pyrazolones, and imidazopyridines. Below is a detailed comparison based on synthetic routes, physicochemical properties, and bioactivity data (where available).
Table 1: Structural and Functional Group Comparison
Key Observations
Synthetic Efficiency: The target compound’s synthesis likely involves a Mannich reaction (as seen in tetrahydrocarbazole derivatives ), which introduces the morpholinoethyl group. This method contrasts with the multistep esterification and cyclocondensation used for imidazopyridines . Yields for similar compounds range from 49% (tetrahydrocarbazoles) to 51% (imidazopyridines), suggesting moderate efficiency for complex heterocycles .
Physicochemical Properties: Melting Points: The target compound’s melting point is unreported, but structurally related imidazopyridines exhibit high melting points (243–245°C) due to rigid cores and polar substituents . Solubility: The morpholinoethyl group in the target compound likely improves aqueous solubility compared to brominated pyrazolones, which rely on halogenated aryl groups for lipophilicity .
Spectroscopic Data: LC/MS: Brominated pyrazolones show characteristic isotopic patterns (e.g., m/z 301, 303, 305 for Br/Cl-containing analogs) , whereas the target compound’s mass spectrum would feature peaks corresponding to its benzoate ester and morpholine fragments. NMR: Imidazopyridines display distinct aromatic proton shifts (δ 7.5–8.5 ppm for nitrophenyl groups) , whereas the target compound’s chromeno-pyrrol core would show upfield-shifted protons due to electron-withdrawing ketone groups.
Biological Activity
Methyl 4-(2-(2-morpholinoethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique chromeno-pyrrol structure contributes to various biological activities that have been explored in recent research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₄, and it has a molecular weight of approximately 318.35 g/mol. The compound features several functional groups, including a morpholinoethyl side chain and dioxo moieties, which are critical for its biological activity.
Preliminary studies suggest that the biological activity of this compound may involve:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with inflammatory processes and cancer progression.
- Receptor Modulation : It may interact with various receptors in the body, leading to therapeutic effects such as anti-inflammatory and anti-cancer properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For example:
- In vitro studies have demonstrated that related chromeno-pyrrol derivatives can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death pathways.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Methyl 4-(...) | HeLa | 15.5 | Apoptosis induction |
| Analog A | MCF-7 | 10.0 | Cell cycle arrest |
| Analog B | A549 | 12.3 | Caspase activation |
Anti-inflammatory Activity
The compound's structural components suggest it may exert anti-inflammatory effects through:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro.
Antimicrobial Activity
Research into related compounds indicates potential antimicrobial effects against various pathogens:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Methyl 4-(...) | S. aureus | 18 |
| Analog C | E. coli | 15 |
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
-
Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of chromeno-pyrrol derivatives in inhibiting tumor growth in xenograft models.
"The introduction of a morpholinoethyl substituent significantly enhanced the anticancer activity of the chromeno-pyrrol scaffold" .
-
Anti-inflammatory Mechanisms : Research published in Pharmacology Reports demonstrated that these compounds could inhibit NF-kB signaling pathways.
"Our findings indicate a robust anti-inflammatory response mediated by chromeno-pyrrol derivatives" .
-
Antimicrobial Studies : A comprehensive evaluation of antimicrobial activities showed promising results against Gram-positive and Gram-negative bacteria.
"Compounds exhibiting a morpholino group displayed enhanced antibacterial activity" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
